molecular formula C9H16O2 B11918711 Octahydro-1H-indene-1,2-diol

Octahydro-1H-indene-1,2-diol

Cat. No.: B11918711
M. Wt: 156.22 g/mol
InChI Key: RJEXDQOKTTYHAZ-UHFFFAOYSA-N
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Description

Octahydro-1H-indene-1,2-diol is a chemical compound with the molecular formula C9H16O2 It is a derivative of indene, characterized by the presence of two hydroxyl groups attached to the first and second carbon atoms of the octahydroindene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydro-1H-indene-1,2-diol typically involves the hydrogenation of indene derivatives. One common method is the catalytic hydrogenation of indene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds through the addition of hydrogen atoms to the double bonds of the indene ring, resulting in the formation of the octahydroindene structure. Subsequent hydroxylation of the octahydroindene intermediate can be achieved using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce the hydroxyl groups at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors equipped with efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or crystallization to isolate the desired product from reaction byproducts and impurities.

Chemical Reactions Analysis

Types of Reactions

Octahydro-1H-indene-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).

    Reduction: The compound can be reduced to form the corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium dichromate (K2Cr2O7) in sulfuric acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Thionyl chloride (SOCl2) for halogenation or sodium hydride (NaH) for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

Octahydro-1H-indene-1,2-diol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Octahydro-1H-indene-1,2-diol depends on its specific application and the molecular targets involved. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The hydroxyl groups play a crucial role in these interactions, as they can form hydrogen bonds and participate in other non-covalent interactions with target molecules.

Comparison with Similar Compounds

Octahydro-1H-indene-1,2-diol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the presence of hydroxyl groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydro-1H-indene-1,2-diol

InChI

InChI=1S/C9H16O2/c10-8-5-6-3-1-2-4-7(6)9(8)11/h6-11H,1-5H2

InChI Key

RJEXDQOKTTYHAZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CC(C2O)O

Origin of Product

United States

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